molecular formula C19H27N3O2 B2609162 1-cyclohexyl-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1203097-40-8

1-cyclohexyl-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No.: B2609162
CAS No.: 1203097-40-8
M. Wt: 329.444
InChI Key: JSSGMCPOWNAGCM-UHFFFAOYSA-N
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Description

1-cyclohexyl-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a propanoyl group, and a tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core This can be achieved through the reduction of quinoline derivativesThe final step usually involves the formation of the urea linkage through the reaction of an isocyanate with an amine .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

1-cyclohexyl-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-cyclohexyl-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea lies in its specific combination of functional groups and its potential for diverse applications in various fields of research. Its structure allows for a wide range of chemical modifications, making it a versatile compound for scientific studies.

Properties

IUPAC Name

1-cyclohexyl-3-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-2-18(23)22-12-6-7-14-13-16(10-11-17(14)22)21-19(24)20-15-8-4-3-5-9-15/h10-11,13,15H,2-9,12H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSGMCPOWNAGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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